

C16 PEG2000 Ceramide for Advanced mRNA Delivery Applications

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	C16 PEG2000 Ceramide	
Cat. No.:	B15573570	Get Quote

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of messenger RNA (mRNA) therapeutics holds immense promise for a wide range of applications, from vaccines to gene therapies. The success of these therapies is critically dependent on the development of safe and effective delivery vehicles. Lipid nanoparticles (LNPs) have emerged as the leading platform for mRNA delivery, owing to their ability to protect the fragile mRNA molecule and facilitate its entry into target cells. A key component of modern LNP formulations is the PEGylated lipid, which plays a crucial role in the nanoparticle's stability, circulation time, and overall performance.

This document provides detailed application notes and protocols for the use of **C16 PEG2000 Ceramide**, a specific PEGylated lipid, in the formulation of LNPs for mRNA delivery. **C16 PEG2000 Ceramide** is a polyethylene glycol-conjugated ceramide that can be incorporated into the lipid shell of nanoparticles.[1] Its unique properties can influence the biodistribution, immunogenicity, and transfection efficiency of the LNP-mRNA complexes. Understanding its characteristics and employing optimized protocols are essential for harnessing its full potential in therapeutic applications.

Physicochemical Properties of C16 PEG2000

Ceramide

Property	Value	Reference
Synonyms	N-palmitoyl-sphingosine-1- {succinyl[methoxy(polyethylen e glycol)2000]}, C16 PEG 2000 Ceramide, CerC16-PEG	[2][3]
CAS Number	212116-78-4	[2][4]
Molecular Formula	C129H253NO51	[2]
Formula Weight	~2634.399 g/mol	[2]
Appearance	Powder	[3]
Solubility	Soluble in Chloroform, Methanol	[3]
Storage	-20°C	[2][4]

Role in mRNA-LNP Formulations

C16 PEG2000 Ceramide is an integral component of the four-part lipid mixture used to formulate LNPs for mRNA delivery, which also includes an ionizable lipid, a helper phospholipid, and cholesterol.[5][6] The PEGylated lipid forms a hydrophilic corona on the surface of the LNP, which provides several key advantages:

- Steric Stabilization: The PEG layer prevents the aggregation of nanoparticles, ensuring colloidal stability during formulation and storage.[7][8]
- Prolonged Circulation: The hydrophilic shield reduces nonspecific interactions with plasma proteins, thereby minimizing clearance by the mononuclear phagocyte system and extending the circulation half-life of the LNPs.[7][9]

However, the use of PEGylated lipids also presents challenges, often referred to as the "PEG dilemma." While beneficial for stability and circulation, the PEG corona can hinder cellular uptake and endosomal escape of the LNP, potentially reducing transfection efficiency.[10][11]

Furthermore, repeated administration of PEGylated LNPs can induce an immune response, leading to the production of anti-PEG antibodies and accelerated blood clearance.[7][12] Studies have shown that LNPs containing **C16 PEG2000 Ceramide** can trigger a more pronounced anti-PEG IgM response compared to other PEGylated lipids like DMG-PEG2000. [13][14]

Comparative Performance Data

The choice of PEGylated lipid significantly impacts the in vivo performance of mRNA-LNPs, particularly upon repeated administration. The following table summarizes key quantitative data from a study comparing LNPs formulated with **C16 PEG2000 Ceramide** to those with DMG-PEG2000.

Parameter	LNP Formulation	Value	Reference
Anti-PEG IgM Concentration (after 1st administration)	244-cis LNP with C16 PEG2000 Ceramide	2279.7 U/ml	[14]
SM-102 LNP with DMG-PEG2000	1373.5 U/ml	[14]	
Complement C5a Concentration (after 2nd administration)	SM-102 LNP with C16 PEG2000 Ceramide	348.7 U/ml	[7][14]
SM-102 LNP with DMG-PEG2000 (1.5%)	236.1 U/ml	[14]	
Protein Expression (2nd administration relative to 1st)	244-cis LNP with C16 PEG2000 Ceramide	22.2%	[14]
SM-102 LNP with C16 PEG2000 Ceramide	43.4%	[14]	_
SM-102 LNP with DMG-PEG2000	121.3%	[14]	

These data indicate that while potentially effective for single-dose applications, LNPs formulated with **C16 PEG2000 Ceramide** may be less suitable for therapeutic strategies requiring repeated dosing due to a significant decrease in protein expression upon subsequent administrations, which is correlated with higher anti-PEG antibody production and complement activation.[13][14]

Experimental Protocols

I. LNP Formulation via Microfluidic Mixing

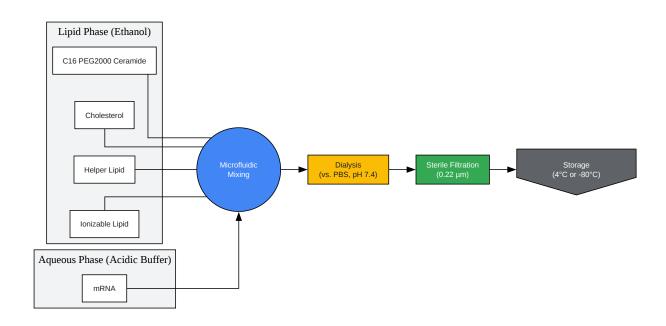
This protocol describes the preparation of mRNA-LNPs using a microfluidic mixing device, a reproducible and scalable method for nanoparticle formulation.[14][15]

Materials:

- Ionizable Lipid (e.g., 244-cis or SM-102)
- Helper Phospholipid (e.g., DOPE or DSPC)
- Cholesterol
- C16 PEG2000 Ceramide
- mRNA transcript in an aqueous buffer (e.g., 25-50 mM sodium acetate or sodium citrate, pH 4-5)[15]
- Ethanol (anhydrous)
- Dialysis buffer (e.g., PBS, pH 7.4)
- Microfluidic mixing system (e.g., Ignite by PNI)

Procedure:

Prepare Lipid Stock Solution: Dissolve the ionizable lipid, helper phospholipid, cholesterol, and C16 PEG2000 Ceramide in ethanol at the desired molar ratio. A common molar ratio for a 244-cis LNP formulation is 26.5:20:52:1.5 (244-cis:DOPE:cholesterol:C16 PEG2000 Ceramide).[14]


Methodological & Application

- Prepare mRNA Solution: Dilute the mRNA transcript to the desired concentration in the acidic aqueous buffer.
- Microfluidic Mixing:
 - Set up the microfluidic mixing system according to the manufacturer's instructions.
 - Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes.
 - Pump the two solutions through the microfluidic device at a defined flow rate ratio
 (typically 1:3 ethanol to aqueous phase).[15] The rapid mixing of the two streams induces
 the self-assembly of the LNPs.
- Dialysis:
 - Immediately after formulation, dialyze the LNP suspension against a neutral buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the pH.[15]
 - Perform dialysis for at least 6 hours at 4°C, with at least one buffer exchange.
- Sterilization and Storage:
 - Sterilize the final LNP formulation by passing it through a 0.22 μm sterile filter.
 - Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

Click to download full resolution via product page

Experimental workflow for mRNA-LNP formulation.

II. LNP Characterization

A. Size and Zeta Potential:

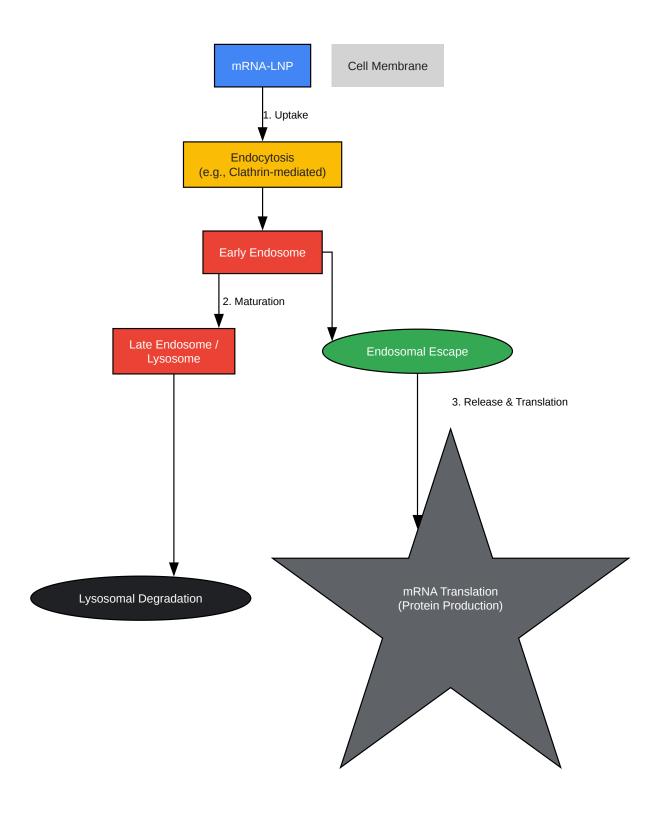
- Dilute the LNP suspension in an appropriate buffer (e.g., PBS).
- Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.

B. mRNA Encapsulation Efficiency:

- Use a fluorescent dye that specifically binds to nucleic acids (e.g., RiboGreen).
- Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., 1% Triton X-100).
- The encapsulation efficiency is calculated as: ((Total Fluorescence Free Fluorescence) / Total Fluorescence) * 100%.

III. In Vitro Transfection

- Plate target cells in a suitable culture medium and allow them to adhere overnight.
- Add the mRNA-LNP formulation to the cells at various concentrations.
- Incubate for a specified period (e.g., 24-48 hours).
- Assess protein expression using appropriate methods, such as ELISA, western blot, or flow cytometry for a fluorescent reporter protein.


IV. In Vivo Administration and Evaluation

- Administer the mRNA-LNP formulation to the animal model (e.g., Balb/c mice) via the desired route (e.g., intravenous injection).[14] A typical dose might be 0.5 mg/kg of mRNA.
 [14]
- At predetermined time points (e.g., 6 hours post-injection), collect blood samples or harvest organs for analysis.[14]
- Quantify the expressed protein in plasma or tissue lysates using ELISA.[14]
- For repeated administration studies, inject a second dose at a specified interval (e.g., 7 days after the first dose) and repeat the analysis.[14]
- To assess immunogenicity, measure anti-PEG IgM and complement activation (e.g., C5a levels) in plasma samples collected before and after administrations.[13][14]

Cellular Uptake and Endosomal Escape

The delivery of mRNA to the cytoplasm for translation is a multi-step process that begins with the uptake of the LNP by the cell.

Click to download full resolution via product page

Cellular uptake and endosomal escape of mRNA-LNPs.

LNPs are typically internalized through endocytic pathways, such as clathrin-mediated endocytosis or macropinocytosis.[10][11] Once inside the cell, the LNP is trafficked through the endosomal pathway, from early to late endosomes and eventually to lysosomes.[16][17] For the mRNA to be translated, it must escape from the endosome into the cytoplasm before the LNP is degraded in the lysosome. This endosomal escape is a critical bottleneck in mRNA delivery. [16][17][18] It is hypothesized that the ionizable lipid, which becomes protonated in the acidic environment of the endosome, plays a key role in destabilizing the endosomal membrane and facilitating the release of the mRNA cargo.[5] The specific properties of **C16 PEG2000**Ceramide may influence these uptake and escape processes, and further investigation is warranted to fully elucidate its mechanism of action at the cellular level.

Conclusion

C16 PEG2000 Ceramide is a valuable tool for the formulation of mRNA-LNPs. Its inclusion can enhance the stability and circulation time of the nanoparticles. However, researchers must consider the potential for increased immunogenicity and reduced efficacy upon repeated administration. The protocols and data presented in this document provide a comprehensive guide for the application of C16 PEG2000 Ceramide in mRNA delivery research and development. Careful optimization of the LNP formulation and a thorough understanding of its in vivo behavior are paramount to achieving successful therapeutic outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. C16 PEG2000 Ceramide Creative Biolabs [creative-biolabs.com]
- 3. bocsci.com [bocsci.com]

Methodological & Application

- 4. C16 PEG Ceramide, MW 2,000, 212116-78-4 | BroadPharm [broadpharm.com]
- 5. PEGylated lipid screening, composition optimization, and structure—activity relationship determination for lipid nanoparticle-mediated mRNA delivery - Nanoscale (RSC Publishing) DOI:10.1039/D5NR00433K [pubs.rsc.org]
- 6. youtube.com [youtube.com]
- 7. PEGylated lipids in lipid nanoparticle delivery dynamics and therapeutic innovation PMC [pmc.ncbi.nlm.nih.gov]
- 8. helixbiotech.com [helixbiotech.com]
- 9. Predictive high-throughput screening of PEGylated lipids in oligonucleotide-loaded lipid nanoparticles for neuronal gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. PEGylation-Dependent Cell Uptake of Lipid Nanoparticles Revealed by Spatiotemporal Correlation Spectroscopy PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics PMC [pmc.ncbi.nlm.nih.gov]
- 15. biomol.com [biomol.com]
- 16. Endosomal escape of delivered mRNA from endosomal recycling tubules visualized at the nanoscale PMC [pmc.ncbi.nlm.nih.gov]
- 17. Endosomal escape of delivered mRNA from endosomal recycling tubules visualized at the nanoscale PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [C16 PEG2000 Ceramide for Advanced mRNA Delivery Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15573570#c16-peg2000-ceramide-for-mrna-delivery-applications]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com